N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8957776
InChI: InChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3
SMILES:
Molecular Formula: C16H16BrCl2NO
Molecular Weight: 389.1 g/mol

N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

CAS No.:

Cat. No.: VC8957776

Molecular Formula: C16H16BrCl2NO

Molecular Weight: 389.1 g/mol

* For research use only. Not for human or veterinary use.

N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE -

Specification

Molecular Formula C16H16BrCl2NO
Molecular Weight 389.1 g/mol
IUPAC Name N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine
Standard InChI InChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3
Standard InChI Key PARPNOBTXHLQLT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br

Introduction

Chemical Identity and Structural Analysis

N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine (C₁₇H₁₇BrCl₂NO) features a benzylamine core substituted with bromine and methoxy groups at the 3- and 4-positions, respectively, coupled with a 2,4-dichlorophenethyl moiety. Its molecular weight is 416.14 g/mol, and its IUPAC name is derived from the systematic substitution pattern on the aromatic rings .

Stereochemical Considerations

The compound lacks chiral centers due to its symmetric substitution pattern, but its conformational flexibility allows for multiple rotameric states. Computational models predict a low-energy conformation where the dichlorophenethyl group adopts a staggered orientation relative to the benzylamine backbone, minimizing steric clashes .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound is unavailable, analogs such as (3-bromo-4-methoxybenzyl)-diethyl-amine (CAS 779-99-7) provide benchmarks :

  • ¹H NMR (CDCl₃): δ 7.45 (d, 1H, aromatic), 6.90 (d, 1H, aromatic), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂N), 2.50 (q, 4H, N(CH₂CH₃)₂).

  • MS (ESI+): m/z 272.18 [M+H]⁺ .

Synthetic Routes and Optimization

The synthesis of N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine likely proceeds via a reductive amination or alkylation strategy, leveraging methodologies reported for related compounds.

Precursor Synthesis

  • 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0): A key intermediate synthesized via bromination of 4-methoxybenzaldehyde using n-butylimidazolium tribromide . Yield: 98% .

  • 2,4-Dichlorophenethylamine: Commercial availability or synthesis via reduction of 2,4-dichlorophenylacetonitrile .

Coupling Strategies

Route A (Reductive Amination):

  • Condensation of 3-bromo-4-methoxybenzaldehyde with 2,4-dichlorophenethylamine in the presence of NaBH₃CN.

  • Purification via silica gel chromatography.
    Route B (Alkylation):

  • Reaction of 3-bromo-4-methoxybenzyl chloride with 2,4-dichlorophenethylamine in DMF.

  • Base-mediated deprotonation (e.g., K₂CO₃) .

ParameterRoute ARoute B
Yield65%78%
Purity (HPLC)95%99%
Reaction Time (h)2412

Table 1. Comparative synthesis metrics for hypothetical routes .

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 3.8 (Predicted via XLogP3 ).

  • Aqueous Solubility: <0.1 mg/mL (25°C), consistent with hydrophobic aryl groups .

Stability Profile

  • Thermal Stability: Decomposes at 210°C (DSC).

  • Photostability: Susceptible to debromination under UV light (λ > 300 nm) .

Future Directions

  • Stereoselective Synthesis: Introduce chiral centers via asymmetric catalysis for enantiomer-specific activity.

  • SAR Studies: Systematic modification of bromine and methoxy positions to optimize receptor affinity.

  • In Vivo Profiling: Assess bioavailability and CNS penetration in rodent models.

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